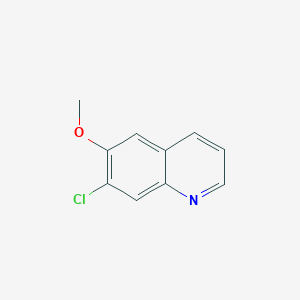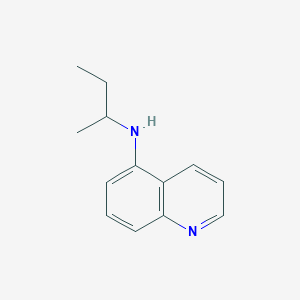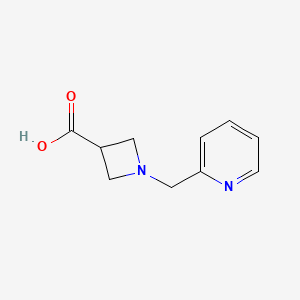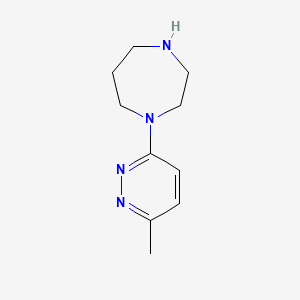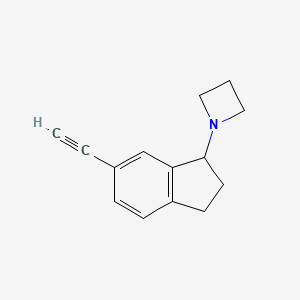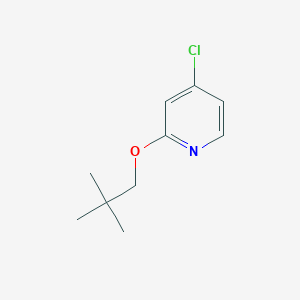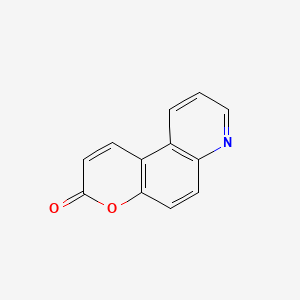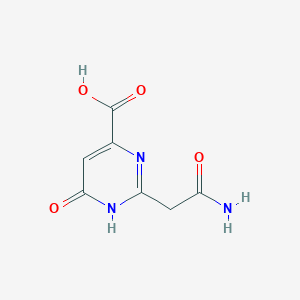![molecular formula C8H7ClN2S B11902766 6-Chloro-5-methylbenzo[d]isothiazol-3-amine CAS No. 1126424-36-9](/img/structure/B11902766.png)
6-Chloro-5-methylbenzo[d]isothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methylbenzo[d]isothiazol-3-amine is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound containing chloro and methyl groups in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the isothiazole ring .
Chemical Reactions Analysis
6-Chloro-5-methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-5-methylbenzo[d]isothiazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the formulation of biocides and preservatives due to its ability to inhibit the growth of microorganisms
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the formation of covalent bonds with the target molecules, rendering them inactive .
Comparison with Similar Compounds
6-Chloro-5-methylbenzo[d]isothiazol-3-amine can be compared with other isothiazole derivatives, such as:
5-Chloro-2-methylisothiazol-3(2H)-one: Another isothiazole compound with similar antimicrobial properties.
2-Methylisothiazol-3(2H)-one: Known for its use in biocides and preservatives.
5-Chloro-2-methyl-4-isothiazolin-3-one: Commonly used in industrial applications for its biocidal activity
These compounds share similar structural features and biological activities but differ in their specific applications and effectiveness.
Properties
CAS No. |
1126424-36-9 |
|---|---|
Molecular Formula |
C8H7ClN2S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
6-chloro-5-methyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-5-7(3-6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11) |
InChI Key |
NJRIGQVDTQTEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)SN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


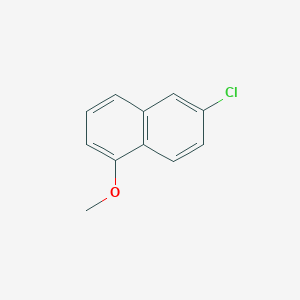
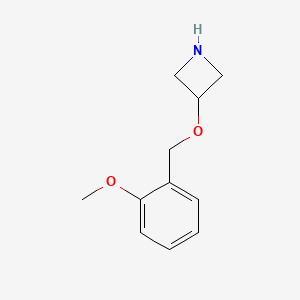
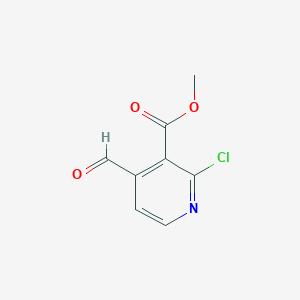
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
